molecular formula C15H23NO4 B4536260 tert-butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate

tert-butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate

Cat. No.: B4536260
M. Wt: 281.35 g/mol
InChI Key: XAHGLAWAHTWXMY-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(2-ethoxyethoxy)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of tert-butyl chloroformate and 3-(2-ethoxyethoxy)aniline remains the standard approach.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate can undergo oxidation reactions, particularly at the ethoxyethoxy groups.

    Reduction: The compound can be reduced to its corresponding amine by catalytic hydrogenation.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Products include oxidized derivatives of the ethoxyethoxy groups.

    Reduction: The primary amine, 3-(2-ethoxyethoxy)aniline, is formed.

    Substitution: Substituted carbamates and other derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate is widely used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in multi-step organic synthesis.

Biology: In biological research, this compound is used to protect amine groups in biomolecules, allowing for selective reactions at other functional groups without interference from the amine.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates. Its stability and ease of removal make it ideal for protecting amine groups in drug molecules during synthesis.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its role as a protecting group is crucial in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate exerts its effects is primarily through the protection of amine groups. The tert-butyl carbamate group is stable under a variety of conditions, preventing unwanted reactions at the amine site. The protecting group can be removed by treatment with strong acids such as trifluoroacetic acid, which cleaves the carbamate bond and releases the free amine.

Comparison with Similar Compounds

    tert-Butyl carbamate: Another common protecting group for amines, but without the ethoxyethoxy substitution.

    Carboxybenzyl (CBz) carbamate: Used similarly as a protecting group but requires catalytic hydrogenation for removal.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group that can be removed under basic conditions.

Uniqueness: tert-Butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate is unique due to its ethoxyethoxy substitution, which provides additional stability and versatility in chemical reactions. This makes it particularly useful in complex synthetic routes where multiple protecting groups are required.

Properties

IUPAC Name

tert-butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-5-18-9-10-19-13-8-6-7-12(11-13)16-14(17)20-15(2,3)4/h6-8,11H,5,9-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHGLAWAHTWXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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